Methyl 4-hydroxy-2-(2-methoxyethoxy)benzoate
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Overview
Description
Methyl 4-hydroxy-2-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid and features both hydroxyl and methoxyethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-(2-methoxyethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the methoxyethoxy group through a nucleophilic substitution reaction. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.
Nucleophilic Substitution: The esterified product is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-hydroxy-2-(2-methoxyethoxy)benzaldehyde or 4-hydroxy-2-(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 4-hydroxy-2-(2-methoxyethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-2-(2-methoxyethoxy)benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-2-(2-methoxyethoxy)benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxyethoxy groups can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the methoxyethoxy group, making it less hydrophilic.
Methyl 2-hydroxy-4-methoxybenzoate: Has a methoxy group instead of a methoxyethoxy group, affecting its reactivity and solubility.
Ethyl 4-hydroxy-2-(2-methoxyethoxy)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-hydroxy-2-(2-methoxyethoxy)benzoate is unique due to the presence of both hydroxyl and methoxyethoxy groups, which confer distinct chemical properties such as increased solubility in organic solvents and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-hydroxy-2-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(12)3-4-9(10)11(13)15-2/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFHTJWMTVNDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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